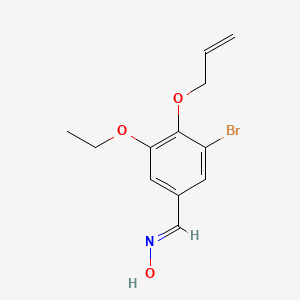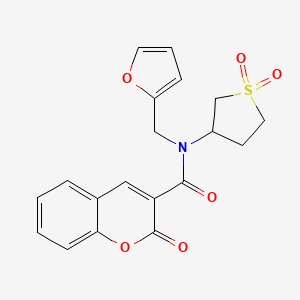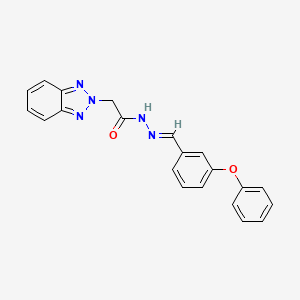![molecular formula C18H14N2O5 B5571510 4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)
4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion is part of a broader class of organic molecules that exhibit diverse chemical and physical properties, making them of interest in various scientific and industrial applications. Although the specific compound "4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid" does not directly appear in the surveyed literature, insights from closely related compounds provide a foundational understanding of its potential characteristics and behaviors.
Synthesis Analysis
Synthesis methods for compounds similar to "4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid" often involve multi-step reactions, including cyclization, methylation, and acylation processes. For instance, the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate of many liquid crystal compounds, involves methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction, characterized by IR, 1H NMR, and MS techniques (Dou Qing, 2000).
Molecular Structure Analysis
The molecular structure of related compounds reveals planar moieties and specific angles between different fragments. For example, a study on a thiazolidine derivative demonstrated an essentially planar benzylidene-thiazolidine part inclined at a significant angle to the aminobenzoic acid fragment, suggesting potential structural similarities (P. Kosma, E. Selzer, K. Mereiter, 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups include acid-base dissociation and azo-hydrazone tautomerism. These reactions are influenced by solvent composition and pH, as seen in the behavior of azo-benzoic acids in solution (T. Baul, P. Das, A. K. Chandra, Sivprasad Mitra, S. Pyke, 2009).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are crucial for understanding a compound's behavior under different conditions. For instance, the crystalline structure of certain benzoic acid derivatives was elucidated through X-ray crystallography, indicating the significance of intermolecular hydrogen bonding and stacking interactions in determining the compound's physical state (A. Obreza, F. Perdih, 2012).
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on phenyl ether derivatives from marine-derived fungi, such as Aspergillus carneus, shows significant antioxidant properties. For example, compounds structurally related to the queried acid demonstrated strong antioxidant activity, comparable to that of ascorbic acid. This suggests potential applications in developing natural antioxidants for food preservation, pharmaceuticals, and cosmetics to combat oxidative stress-related damages (Lan-lan Xu et al., 2017).
Environmental Remediation
Studies on the treatment of phenoxyacetic and benzoic acid herbicides with membrane bioreactor (MBR) technology demonstrate efficient degradation of these compounds in wastewater. Such research points towards applications in environmental remediation, particularly in the treatment of agricultural, commercial, and domestic pesticide residues in water bodies (Avik. J. Ghoshdastidar & A. Tong, 2013).
Polymer Science
The enzymatic oxidative polymerization of para-imine functionalized phenol derivatives has been explored for creating new polymers with specific properties. Research in this area could lead to the development of novel materials with applications in electronics, coatings, and biodegradable plastics (Altug Kumbul et al., 2015).
Food and Beverage Industry
Investigations into the presence of methylglyoxal and related compounds in food and organisms highlight the importance of understanding these compounds' roles in food chemistry and potential health implications. Such research could inform the development of healthier food products and dietary supplements (I. Nemet et al., 2006).
Anticorrosive Applications
Synthesis and characterization of new compounds based on 8-hydroxyquinoline for steel corrosion inhibition in HCl solution provide insights into developing novel anticorrosive agents. These findings could be applied in the coatings industry to protect infrastructure and machinery (M. Rbaa et al., 2020).
Propiedades
IUPAC Name |
4-[[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-16-15(19-18(24)20-16)9-11-3-7-14(8-4-11)25-10-12-1-5-13(6-2-12)17(22)23/h1-9H,10H2,(H,22,23)(H2,19,20,21,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGZGMXRDJXCKX-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)


![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)
![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)
![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)